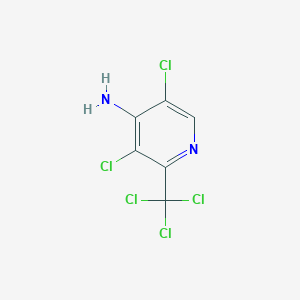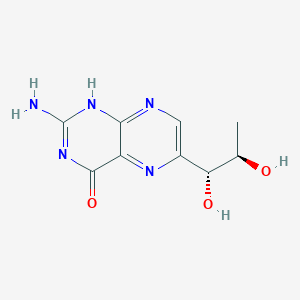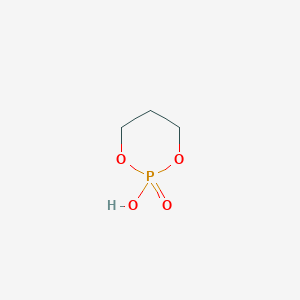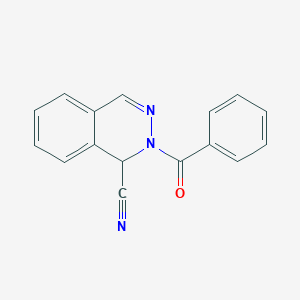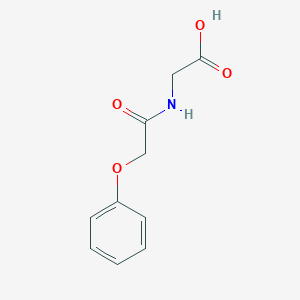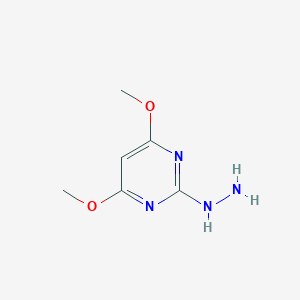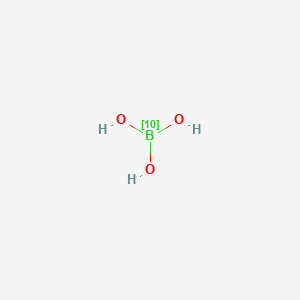
硼酸 (H310BO3)
概述
描述
Boric acid, also known as hydrogen borate, boracic acid, orthoboric acid, or acid boricum, is a weak boron acid. It is often used as an antiseptic, insecticide, flame retardant, neutron absorber, and as a precursor to other chemical compounds .
Synthesis Analysis
Boric acid plays an important role in organic synthesis. It has been used in various transformations such as esterification, transesterification, aza-Michael and thia-Michael addition, condensation, Friedel-Crafts reactions, Tishenko reactions, halogenations, ipso substitution, decarboxylation, protection and deprotection reactions, amidation and transamidation reactions, and multicomponent reactions . A novel protocol for amidation using a simple borate ester catalyst has been reported, which presents significant improvements over other catalytic amidation methods in terms of efficiency and safety .Molecular Structure Analysis
The molecular formula of boric acid is BH3O3. The three oxygen atoms form a trigonal planar geometry around the boron. The B-O bond length is 136 pm and the O-H is 97 pm. The molecular point group is C3h .Chemical Reactions Analysis
The dehydration of boric acid to boron oxide is a multistep reaction, consisting of various—at least two—consecutive reaction steps with partially overlapping areas . Boric acid is a weak monobasic Lewis acid of boron .Physical And Chemical Properties Analysis
Boric acid is an odorless white solid. It has a melting point of 171 °C and it sinks and mixes with water .科学研究应用
Molecular Biology
Boric Acid is a commonly used reagent in molecular biology for the preparation of buffers such as Tris Borate EDTA . It has applications in capillary and gel electrophoresis .
Organic Synthesis
Boric Acid has proven to be a versatile catalyst in organic synthesis . It has successfully catalyzed various organic conversions useful in day-to-day chemistry lab such as addition, esterification, substitution, and condensation type of reactions . It is also useful in numerous multicomponent reactions involved in the synthesis of various biologically important heterocycles .
Green Chemistry
Boric Acid has earned exceptional interest by playing a role of catalyst in organic synthesis because of commercial availability, its excellent solubility in water, environmental stability, ease of handling, inexpensiveness, and eco-friendly nature . It has displayed its catalytic efficiency in various organic transformations .
Industrial Applications
Boric Acid has been employed in a multitude of applications, from weatherproofing fabrics to hardening steel .
Glass and Ceramics Industry
The glass and ceramics industry are very dependent on boric acid, especially in the production of borosilicate glass . This special glass is known for its unique properties, including high heat resistance and minimal coefficients of thermal expansion .
Complexation Reactions
Researchers may increase the acidity of boric acid through complexation reactions with polyols like sorbitol or lactitol . The compound has multiple purposes, such as applications for molecular biology in buffer preparations .
作用机制
Target of Action
Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . It primarily targets biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors .
Mode of Action
Boric acid interacts with its targets through electron donor-acceptor interactions . As a Lewis acid, it forms complexes with amino- and hydroxy acids, carbohydrates, nucleotides, and vitamins . These interactions are believed to be beneficial for human health .
Biochemical Pathways
Boric acid’s mode of action affects the IL-6/JAK2/STAT3 signaling pathway modulated by AMPK . It also influences the Sema3A/PlxnA1 axis and homocysteine levels . These pathways are crucial for oxidative stress and inflammation, which are pivotal roles in various health conditions .
Pharmacokinetics
Boric acid is well absorbed on oral dosing . Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone . The pharmacokinetics rule out the risk of cumulative poisoning with topical preparations containing low amounts of boric acid .
Result of Action
The molecular and cellular effects of boric acid’s action include the inhibition of biofilm formation and hyphal transformation of Candida albicans . This results in the arrest of fungal growth . In addition, boric acid has been found to alleviate gastric mucosal lesions and decrease reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, improving the overall oxidation state of the body while enhancing antioxidant status .
Action Environment
Boric acid’s action, efficacy, and stability can be influenced by environmental factors. For instance, its absorption and effectiveness can be affected by the pH of the medium . Moreover, its strong neutron absorption capability makes it widely used in nuclear power, military equipment, modern industry, and medicine .
安全和危害
未来方向
属性
IUPAC Name |
trihydroxy(10B)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893936 | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boric acid (H310BO3) | |
CAS RN |
13813-79-1 | |
| Record name | Boric acid (H310BO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [10B]orthoboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about using Boron-10 enriched Boric acid as a starting material in this synthesis?
A1: Using Boron-10 enriched Boric acid (H310BO3) as the starting material is crucial because it allows for the direct synthesis of Boron-10 enriched polyhedral boranes [, ]. These compounds have various applications, including their potential use in Boron Neutron Capture Therapy (BNCT), a cancer treatment modality.
Q2: What are the key steps involved in converting Boric acid (H310BO3) to Boron-10 enriched pentaborane(9) (10B5H9)?
A2: The synthesis involves a multi-step process:
Q3: How is 10B5H9 further utilized in the synthesis of anti-10B18H22?
A3: 10B5H9 undergoes a cage expansion reaction when treated with either NaH or tert-butyllithium (t-BuLi) in a 2:1 molar ratio. This generates [M]10B9H14, which then participates in a redox reaction with anhydrous NiCl2 in n-hexane. This final step produces the fused cage compound anti-10B18H22 as the sole solid borane product with a yield of 42% [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

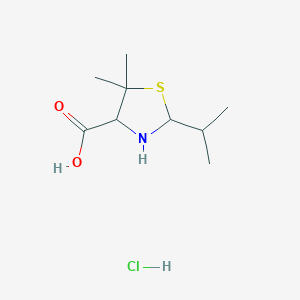

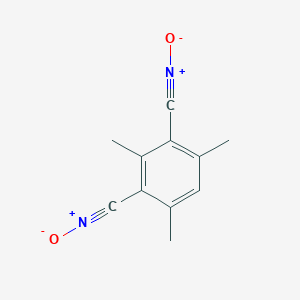
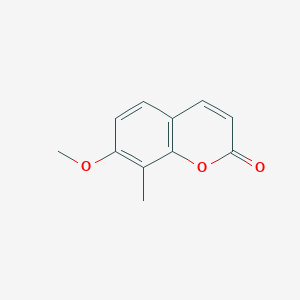

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
